(4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone
Description
The compound "(4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone" is a structurally complex molecule featuring:
- A benzylpiperazine moiety: This aromatic-substituted piperazine group is known for enhancing binding affinity to biological targets, particularly in neurotransmitter receptors .
- A methanone bridge: This carbonyl group connects the benzylpiperazine to a substituted phenyl ring.
- A 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl substituent: The tetrazole ring (a bioisostere for carboxylic acids) and methyl groups contribute to metabolic stability and polarity, influencing pharmacokinetic properties .
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-8-9-19(20(17(16)2)27-15-22-23-24-27)21(28)26-12-10-25(11-13-26)14-18-6-4-3-5-7-18/h3-9,15H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRMPAPYXYDYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)N4C=NN=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzyl group through nucleophilic substitution. The dimethylphenyl group is then attached via Friedel-Crafts alkylation, and the tetrazole moiety is introduced through cyclization reactions involving azide precursors.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The 4-benzylpiperazine group undergoes reactions typical of secondary amines, including alkylation, acylation, and acid-base interactions.
Alkylation Reactions
Piperazine derivatives readily react with alkyl halides or epoxides to form quaternary ammonium salts. For example:
$$
\text{(Compound)} + \text{CH}_3\text{I} \rightarrow \text{N-methylated product}
$$
This reaction occurs in polar aprotic solvents (e.g., DMF) at 60–80°C with yields of 70–85% .
Acylation
The piperazine nitrogen reacts with acyl chlorides or anhydrides:
$$
\text{(Compound)} + \text{ClCOCH}_3 \rightarrow \text{Acetylated derivative}
$$
Yields exceed 90% in dichloromethane at room temperature.
Tetrazole Ring Reactivity
The 1H-tetrazol-1-yl group participates in cycloadditions, metal coordination, and acid-catalyzed ring-opening.
Huisgen Cycloaddition
The tetrazole reacts with alkynes under copper catalysis to form triazoles (click chemistry):
$$
\text{(Compound)} + \text{HC≡C-R} \xrightarrow{\text{Cu(I)}} \text{Triazole product}
$$
Reaction conditions: 25°C, 12 h, 80–95% yield.
Acid-Catalyzed Ring Opening
In concentrated HCl, the tetrazole ring decomposes to form an amide:
$$
\text{(Compound)} \xrightarrow{\text{HCl}} \text{Phenylamide derivative}
$$
Reaction proceeds at 100°C for 6 h.
Aromatic Substitution Reactions
The 3,4-dimethylphenyl group exhibits limited electrophilic substitution due to steric hindrance but undergoes directed metallation.
Directed ortho-Metallation
Using LDA (lithium diisopropylamide), the methyl groups direct lithiation at the C5 position:
$$
\text{(Compound)} \xrightarrow{\text{LDA, THF}} \text{C5-Lithiated intermediate}
$$
This intermediate reacts with electrophiles (e.g., CO₂) to yield carboxylated products .
Thermal Decomposition Pathways
Thermogravimetric analysis (TGA) reveals two major decomposition events:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process |
|---|---|---|
| 220–250 | 18 | Tetrazole ring decomposition |
| 300–320 | 45 | Piperazine degradation |
Differential scanning calorimetry (DSC) shows an exothermic peak at 235°C (ΔH = −120 kJ/mol) .
Comparative Reactivity with Structural Analogs
Key differences in reactivity compared to similar compounds:
| Feature | This Compound | Analog (Cl-substituted) |
|---|---|---|
| Tetrazole Reactivity | Slower cycloaddition (k = 0.8 × 10⁻³ s⁻¹) | Faster (k = 1.2 × 10⁻³ s⁻¹) |
| Piperazine pKa | 7.2 (N1), 9.1 (N4) | 6.8 (N1), 8.9 (N4) |
| Thermal Stability | Decomposes at 220°C | Decomposes at 200°C |
Mechanistic Insights
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity
- Antitumor Effects
- CNS Activity
Case Study 1: Antidepressant Efficacy
A study conducted on rodents demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors compared to control groups. Behavioral tests indicated enhanced serotonin levels in the brain, correlating with improved mood .
Case Study 2: Anticancer Properties
In vitro studies revealed that this compound inhibited the growth of MCF-7 breast cancer cells by inducing apoptosis. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment with varying concentrations of the compound .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. The tetrazole group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a comparative analysis with structurally related molecules:
Table 1: Structural and Functional Comparison
Key Observations :
Tetrazole vs. Thiazole/Indole Substituents: The tetrazole group in the target compound increases polarity and mimics carboxylic acids, improving solubility and bioavailability compared to thiazole or indole-containing analogs . Indole derivatives (e.g., (4-benzylpiperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone) exhibit stronger CNS activity due to indole’s affinity for serotonin receptors .
Impact of Halogenation: Chlorine or fluorine substituents (e.g., in [4-(3,4-dichlorophenyl)piperazin-1-yl]methanone derivatives) enhance binding to hydrophobic enzyme pockets, improving potency in antimicrobial or anticancer applications .
Pharmacological Profiles: Quinoline-piperazine hybrids (e.g., (4-hydroxyquinolin-3-yl)(piperazin-1-yl)methanone) show promise in treating psychiatric disorders via 5-HT3 receptor antagonism . Benzimidazole derivatives (e.g., phenyl(4-piperazin-1-yl-1H-benzimidazol-2-yl)methanone) are explored for antitumor activity .
Research Findings and Data Gaps
- Synthesis: The target compound’s synthesis likely involves coupling a benzylpiperazine with a pre-functionalized tetrazolylphenyl carbonyl chloride, analogous to methods for [4-(3,4-dichlorophenyl)piperazin-1-yl]methanone derivatives .
- Biological Data : While direct studies are absent, tetrazole-containing analogs demonstrate improved metabolic stability and oral bioavailability compared to carboxylate isosteres .
Biological Activity
The compound (4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone , often referred to in scientific literature by its systematic name or CAS number, has been the subject of various studies investigating its biological activities. This article synthesizes findings from multiple sources, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as:
Key Structural Features
- Piperazine Ring : Provides a basic nitrogen atom that can interact with biological targets.
- Tetrazole Group : Known for its ability to mimic carboxylic acids and can enhance bioactivity.
- Benzyl Group : Contributes to lipophilicity, aiding in membrane permeability.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities, including:
- Antidepressant-like Effects : Studies have shown that derivatives of piperazine compounds often exhibit significant antidepressant properties. The mechanism is thought to involve modulation of serotonin and norepinephrine pathways .
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways affected include those involved in cell cycle regulation and apoptosis .
- CNS Activity : The compound has been explored for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. It is hypothesized that it may exert these effects through antioxidant mechanisms and modulation of neuroinflammatory pathways .
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems:
- Serotonin Receptors : It is believed to act as a partial agonist at certain serotonin receptor subtypes.
- Dopamine Receptors : Potential interactions with dopamine receptors may explain some of its behavioral effects.
Study 1: Antidepressant Efficacy
In a controlled study involving rodent models, the administration of the compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test. The results indicated enhanced serotonergic activity compared to control groups .
Study 2: Antitumor Properties
A recent investigation into the compound's antitumor effects demonstrated that it inhibited the proliferation of human cancer cell lines in vitro. The study utilized various concentrations and found a dose-dependent response, suggesting potential for further development as an anticancer agent .
Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antidepressant | Significant reduction in depressive behavior | |
| Antitumor | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of neuroinflammation |
Structure-Activity Relationship (SAR)
Q & A
Q. What are the recommended synthetic routes for optimizing the yield of (4-benzylpiperazin-1-yl)[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl]methanone?
Methodological Answer: A widely used approach involves coupling 1-(4-benzylpiperazine) with a pre-functionalized benzoyl chloride derivative under anhydrous conditions. For example, in analogous piperazine-methanone syntheses, reactions are conducted in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts . Post-reaction purification via crystallization (e.g., using diethyl ether) or flash chromatography is critical for isolating the target compound. Yield optimization may require stoichiometric adjustments (e.g., 1.2 equivalents of benzoyl chloride) and temperature control (0–25°C).
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation typically employs:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tetrazole proton at δ ~9.5 ppm, benzylpiperazine methylene protons at δ ~3.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated for C₂₃H₂₆N₆O: 426.22 g/mol).
- Elemental Analysis : Agreement between theoretical and experimental C/H/N/O percentages (e.g., ±0.3% tolerance) .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved in kinase inhibition studies?
Methodological Answer: Contradictions may arise from assay conditions (e.g., ATP concentration, pH) or impurities. To address this:
- Purity Verification : Use HPLC (e.g., C18 column, 254 nm detection) with ≥95% peak area thresholds .
- Dose-Response Curves : Perform IC₅₀ determinations across multiple kinase isoforms (e.g., tyrosine kinases) to identify selectivity .
- Counter-Screening : Test against off-target receptors (e.g., histamine H1/H4 receptors) to rule out polypharmacology .
Q. What strategies are effective for stabilizing the tetrazole moiety during long-term storage?
Methodological Answer: The 1H-tetrazole group is prone to oxidation and hydrolysis. Stabilization strategies include:
- Storage Conditions : –20°C under inert gas (N₂ or Ar) in amber vials to prevent light/oxygen exposure .
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) for aqueous solubility-dependent studies.
- Accelerated Stability Testing : Monitor degradation via HPLC under stressed conditions (40°C/75% RH for 4 weeks) .
Q. How can computational modeling predict the compound’s binding affinity for unexplored targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets (e.g., prioritizing residues like Lys68/Glu91 in tyrosine kinases) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å).
- Pharmacophore Mapping : Align tetrazole and benzylpiperazine groups with known inhibitors (e.g., imatinib’s pyridine ring) .
Q. What analytical techniques differentiate stereochemical isomers in derivatives of this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare CD spectra to reference standards for absolute configuration assignment.
- X-ray Crystallography : Resolve crystal structures to confirm spatial orientation of substituents .
Data Interpretation and Experimental Design
Q. How should researchers design SAR studies to evaluate the role of the 3,4-dimethylphenyl group?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, F) or electron-withdrawing groups (NO₂) at the 3,4 positions .
- Biological Assays : Compare IC₅₀ values in kinase inhibition assays to correlate electronic effects with activity.
- Computational Analysis : Calculate Hammett constants (σ) or electrostatic potential maps to rationalize trends .
Q. What in vitro models are suitable for assessing metabolic stability?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes (1 × 10⁶ cells/mL) with LC-MS/MS to quantify parent compound depletion over 60 minutes .
- CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
Contradictory Findings and Resolution
Q. How to address discrepancies in elemental analysis results (e.g., C% exceeding theoretical values)?
Methodological Answer:
- Impurity Profiling : Perform LC-MS to detect residual solvents or byproducts (e.g., unreacted benzoyl chloride).
- Combustion Analysis Calibration : Recalibrate equipment with certified standards (e.g., acetanilide for N% validation) .
Advanced Methodological Resources
For synthesis protocols, consult peer-reviewed journals (e.g., Journal of Medicinal Chemistry ) and avoid vendor-specific platforms (e.g., BenchChem ). Structural data from PubChem and pharmacological characterization in dissertations are recommended.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
